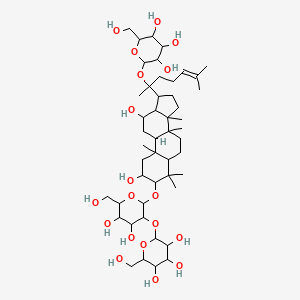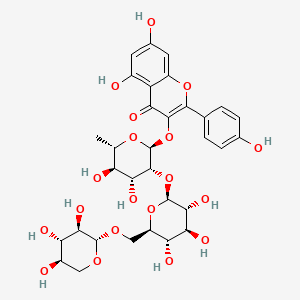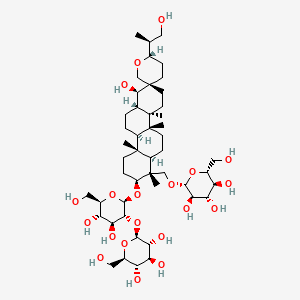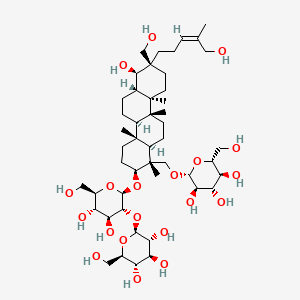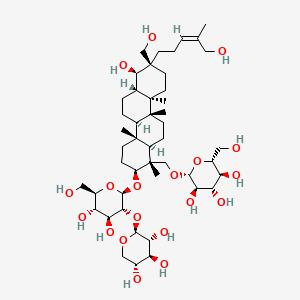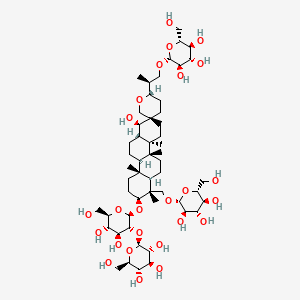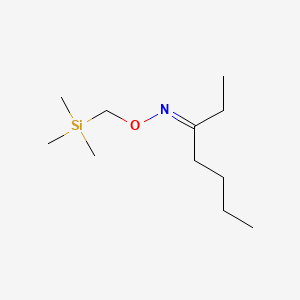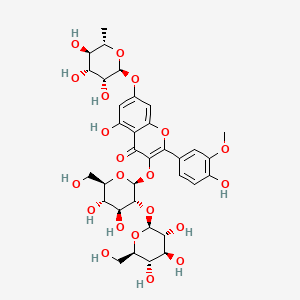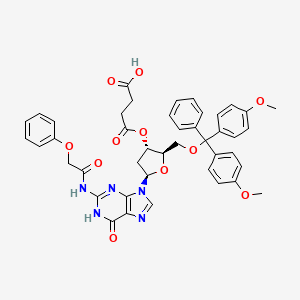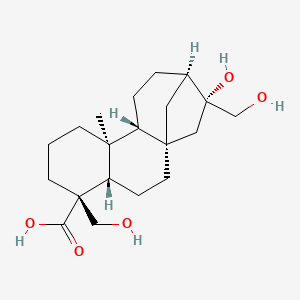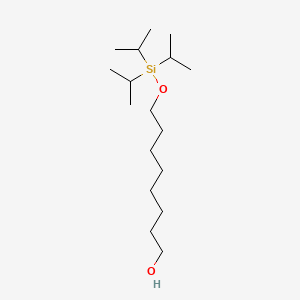
2,4',5-トリクロロビフェニル-13C12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4’,5-Trichlorobiphenyl-13C12 is a synthetic organic compound that belongs to the family of polychlorinated biphenyls (PCBs). PCBs are a class of chlorinated man-made chemicals that include 209 unique congeners. These compounds were widely used in various industrial applications, such as electrical equipment, hydraulic fluids, and plasticizers, until they were banned in the 1970s due to their environmental persistence and potential health hazards .
科学的研究の応用
2,4’,5-Trichlorobiphenyl-13C12 has a wide range of scientific research applications, including:
Environmental Analysis: Used as a standard for detecting and quantifying PCBs in environmental samples such as air, water, soil, and sediment.
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.
Clinical Diagnostics: Used in imaging, diagnosis, and newborn screening.
Organic Chemistry: Employed as a chemical reference for identification, qualitative, and quantitative analysis.
作用機序
Target of Action
2,4’,5-Trichlorobiphenyl-13C12, also known as PCB 31, is a type of polychlorinated biphenyl (PCB), a group of synthetic organic compounds. The primary target of PCBs like 2,4’,5-Trichlorobiphenyl-13C12 is the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Biochemical Pathways
It’s known that the compound’s interaction with the aryl hydrocarbon receptor can lead to changes in various biochemical pathways, particularly those involving enzymes of the cytochrome p450 family .
Pharmacokinetics
Like other pcbs, it is likely to have low water solubility and high lipid solubility, leading to bioaccumulation in fatty tissues .
Result of Action
The molecular and cellular effects of 2,4’,5-Trichlorobiphenyl-13C12’s action are primarily due to its disruption of normal gene transcription processes. This can lead to changes in enzyme expression and potentially disrupt various cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4’,5-Trichlorobiphenyl-13C12. For instance, its persistence in the environment can lead to long-term exposure and bioaccumulation . Furthermore, its stability and lipophilic nature can influence its distribution in the environment and within organisms .
生化学分析
Biochemical Properties
It is known that dioxin-like PCBs, such as 2,4’,5-Trichlorobiphenyl-13C12, bind to the aryl hydrocarbon receptor . This interaction disrupts cell function by altering the transcription of genes, mainly by inducing the expression of hepatic Phase I and Phase II enzymes, especially of the cytochrome P450 family .
Cellular Effects
2,4’,5-Trichlorobiphenyl-13C12 can have significant effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways and altering gene expression
Molecular Mechanism
The molecular mechanism of action of 2,4’,5-Trichlorobiphenyl-13C12 involves binding to the aryl hydrocarbon receptor . This binding disrupts cell function by altering the transcription of genes, particularly inducing the expression of hepatic Phase I and Phase II enzymes, especially of the cytochrome P450 family .
Temporal Effects in Laboratory Settings
It is known that PCBs do not break down readily and can persist in the environment for a long time .
Metabolic Pathways
It is known that the mercapturic acid pathway plays a significant role in the metabolism of 2,4’,5-Trichlorobiphenyl .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’,5-Trichlorobiphenyl-13C12 typically involves the chlorination of biphenyl compounds. The process can be carried out under mild conditions using activated carbon as a catalyst. For instance, 2,4,5-trichlorobiphenyl can be treated at temperatures ranging from 40°C to 150°C with reagents such as calcium hydroxide, sodium hydroxide, and sulfur in mixed water and organic solvents .
Industrial Production Methods
Industrial production of 2,4’,5-Trichlorobiphenyl-13C12 involves large-scale chlorination processes. These processes are designed to ensure high yields and purity of the final product. The use of stable isotope labeling, such as 13C12, allows for precise tracking and analysis of the compound in various applications .
化学反応の分析
Types of Reactions
2,4’,5-Trichlorobiphenyl-13C12 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various chlorinated biphenyl derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated biphenyls.
Substitution: Substitution reactions, particularly dechlorination, are common. These reactions often involve the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as hydroxyl and thiol ions, often in the presence of activated carbon as a catalyst.
Major Products
The major products formed from these reactions include biphenyl, orthohydroxy biphenyls, 2,4-dihydroxy biphenyls, and biphenyl-2-thiol .
類似化合物との比較
Similar Compounds
2,4,4’-Trichlorobiphenyl (PCB-28): Another congener of PCBs, widely used in similar applications.
2,2’,5,5’-Tetrachlorobiphenyl: Known for its persistence in the environment and similar toxicological effects.
2,4,5-Trichlorobiphenyl (PCB-29): Shares similar chemical properties and applications.
Uniqueness
2,4’,5-Trichlorobiphenyl-13C12 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various scientific research applications. This labeling makes it particularly valuable in studies requiring high accuracy and specificity .
特性
CAS番号 |
208263-78-9 |
|---|---|
分子式 |
C12H7Cl3 |
分子量 |
269.446 |
IUPAC名 |
1,4-dichloro-2-(4-chlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChIキー |
VAHKBZSAUKPEOV-WCGVKTIYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)Cl |
同義語 |
4,2’,5’-Trichlorobiphenyl-13C12; Delor 103-13C12; PCB 31-13C12; 2,4’,5-Trichloro-1,1’-biphenyl-13C12; 2,4’,5-Trichloro-1’-biphenyl-1,1’,2,2’,3,3’,4,4’,5,5’,6,6’-13C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


